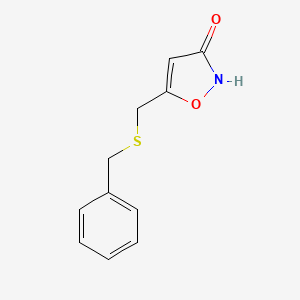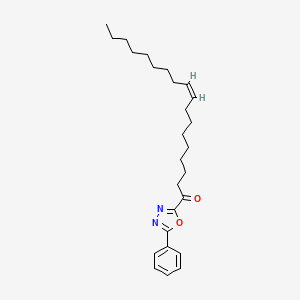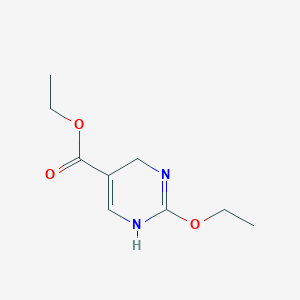
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours . The product is then isolated by standard workup procedures, including extraction and purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound can be used as a building block for the synthesis of novel pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, pyrimidine derivatives have been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication . The compound may also interact with receptors or proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate: A compound with a different substituent at the 2-position but similar core structure.
Uniqueness
Ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate is unique due to its specific ethoxy substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of pyrimidine derivatives.
Propiedades
Número CAS |
925702-93-8 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-3-13-8(12)7-5-10-9(11-6-7)14-4-2/h5H,3-4,6H2,1-2H3,(H,10,11) |
Clave InChI |
UCHRTLSEJOEVRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NCC(=CN1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)
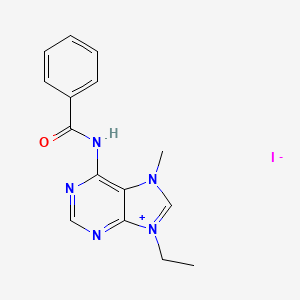
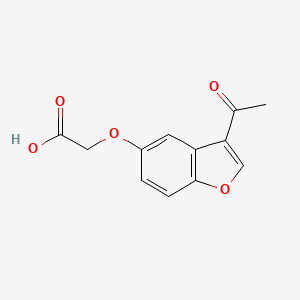
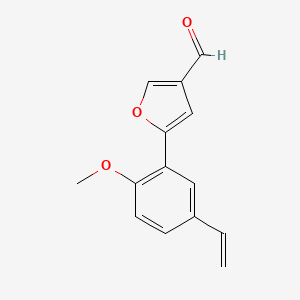
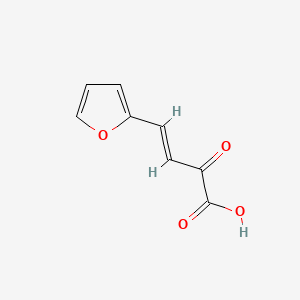
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
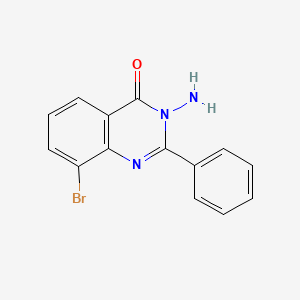
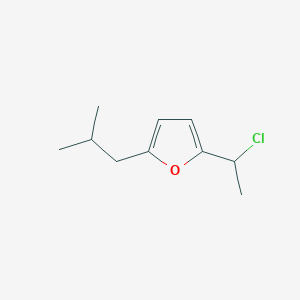
![Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-](/img/structure/B12919651.png)
![5-Chloro-N-(2-methylpropyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12919652.png)
![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)
